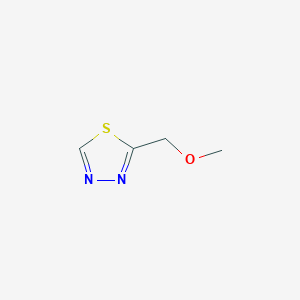

2-(Methoxymethyl)-1,3,4-thiadiazole

Description

Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Modern Organic and Medicinal Chemistry Research

The 1,3,4-thiadiazole nucleus is a fundamental component in a wide array of medicinally important molecules. ajprd.comnih.gov Its derivatives have garnered substantial attention due to their diverse and potent pharmacological activities. ajprd.comresearchgate.netnih.gov The versatility of this scaffold is demonstrated by its presence in drugs with various therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. nih.govjocpr.com

The significance of the 1,3,4-thiadiazole scaffold is underscored by the broad spectrum of biological targets with which its derivatives interact. These include enzymes such as carbonic anhydrase, cyclooxygenase (COX), and various kinases. nih.gov The ability to readily modify the substituents at the 2 and 5 positions of the thiadiazole ring allows for the fine-tuning of their biological activity, making them attractive candidates for drug discovery and development. nih.govresearchgate.net This structural flexibility enables the creation of hybrid molecules with enhanced pharmacological effects. nih.gov

The following interactive table summarizes the diverse pharmacological activities reported for various 1,3,4-thiadiazole derivatives, highlighting the scaffold's importance in medicinal chemistry.

| Pharmacological Activity | Examples of Investigated Derivatives | Key Findings |

| Anticancer | 2-Arylamino-5-aryl-1,3,4-thiadiazoles, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Inhibition of various cancer cell lines, including breast and colon cancer. mdpi.comnih.gov Some derivatives show potent activity through inhibition of kinases like Abl protein kinase. nih.gov |

| Antimicrobial | 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine, Hybrid coumarin-1,3,4-thiadiazole derivatives | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov Some compounds are more potent than standard drugs like metronidazole. researchgate.net |

| Anti-inflammatory | 2-Amino-1,3,4-thiadiazole (B1665364) derivatives | Inhibition of inflammatory pathways. researchgate.net |

| Anticonvulsant | 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Effective in various models of epilepsy. researchgate.net |

| Antitubercular | Azetidinone nucleus containing 1,3,4-thiadiazole derivatives | Significant activity against Mycobacterium tuberculosis strains. nih.gov |

| Antiviral | Various substituted 1,3,4-thiadiazoles | Activity against viruses such as the Hepatitis B virus. nih.gov |

| Diuretic | Acetazolamide, Methazolamide | Inhibition of carbonic anhydrase. researchgate.net |

Overview of Historical and Current Research Trajectories for Thiadiazole Derivatives

The study of thiadiazoles dates back to the late 19th century, with the first description of the ring system attributed to Fischer in 1882 and its nature further elucidated by Freund and Kuhn in 1890. nih.gov Early research focused on the synthesis and basic characterization of these heterocyclic compounds. sci-hub.st A common and classical method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of linear organic precursors. nih.govresearchgate.net

Historically, research into 1,3,4-thiadiazoles gained significant momentum with the discovery of their utility in pharmaceuticals, such as their incorporation into sulfonamide antibacterial drugs. gavinpublishers.com Over the decades, the research trajectory has expanded dramatically, moving from fundamental synthesis to the exploration of a vast range of pharmacological applications. nih.gov

Current research continues to build on this foundation, with a strong focus on the design and synthesis of novel derivatives with enhanced and more specific biological activities. tandfonline.comnih.gov Modern synthetic strategies include one-pot reactions and the use of various catalysts to improve efficiency and yield. encyclopedia.pub There is a growing emphasis on understanding the structure-activity relationships (SAR) of these compounds to rationally design more potent and less toxic therapeutic agents. benthamdirect.comnih.gov Computational modeling and in silico studies are increasingly being employed to predict the biological activity and mechanism of action of new thiadiazole derivatives. tandfonline.com Furthermore, the application of 1,3,4-thiadiazoles has extended beyond medicine into materials chemistry, where their electron-accepting ability, thermal stability, and photoluminescence properties are being explored for use in optics and electrochemistry. sci-hub.st

Rationale for Focused Academic Investigation of 2-(Methoxymethyl)-1,3,4-thiadiazole and its Analogues

The focused academic investigation of this compound and its analogues is driven by the need to explore the vast chemical space offered by the 1,3,4-thiadiazole scaffold. While extensive research has been conducted on derivatives with various aromatic and complex substituents, the introduction of a simple, flexible, and polar methoxymethyl group at the 2-position presents an opportunity to probe specific interactions with biological targets.

The rationale for this focused investigation can be broken down into several key points:

Exploring Structure-Activity Relationships: Systematically modifying the substituent at the 2-position allows for a detailed examination of how changes in size, polarity, and flexibility impact biological activity. The methoxymethyl group provides a unique combination of these properties.

Improving Physicochemical Properties: The introduction of the methoxymethyl group can influence key physicochemical properties such as solubility and membrane permeability, which are critical for drug efficacy.

Novel Biological Activities: While the broader class of 1,3,4-thiadiazoles is known for a wide range of activities, specific substituents can confer novel or enhanced pharmacological profiles. Investigating analogues of this compound could lead to the discovery of compounds with unique therapeutic potential.

Synthetic Accessibility: The synthesis of this compound and its analogues can often be achieved through established synthetic routes, making them accessible for further study and development. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized, demonstrating the feasibility of incorporating methoxy-containing side chains. researchgate.net

Structure

3D Structure

Properties

CAS No. |

61450-92-8 |

|---|---|

Molecular Formula |

C4H6N2OS |

Molecular Weight |

130.17 g/mol |

IUPAC Name |

2-(methoxymethyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C4H6N2OS/c1-7-2-4-6-5-3-8-4/h3H,2H2,1H3 |

InChI Key |

YZATXGFYFGPKKG-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NN=CS1 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 Methoxymethyl 1,3,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

The ¹H NMR spectrum of 2-(methoxymethyl)-1,3,4-thiadiazole provides crucial information about the arrangement of protons in the molecule. The spectrum typically shows three distinct signals corresponding to the different proton environments: the methoxy (B1213986) (-OCH₃) group, the methylene (B1212753) (-CH₂-) bridge, and the proton on the thiadiazole ring (C5-H).

The chemical shifts (δ) are influenced by the electron density around the protons. The C5-H proton of the 1,3,4-thiadiazole (B1197879) ring is expected to appear at the most downfield position due to the deshielding effect of the heterocyclic ring. For the parent 1,3,4-thiadiazole, the C-H protons resonate around δ 9.28 ppm. In substituted thiadiazoles, this value can vary. For instance, in 2-amino-1,3,4-thiadiazole (B1665364), the C5-H proton appears at approximately δ 8.47 ppm. chemicalbook.com

The methylene protons (-CH₂-) are adjacent to the electron-withdrawing thiadiazole ring and the methoxy group, placing their signal at an intermediate chemical shift. The methoxy protons (-OCH₃) are the most shielded and therefore appear at the most upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Thiadiazole | C5-H | ~8.5 - 9.3 | Singlet (s) |

| Methylene | -CH₂- | ~4.5 - 5.0 | Singlet (s) |

| Methoxy | -OCH₃ | ~3.4 - 3.8 | Singlet (s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the 1,3,4-thiadiazole ring (C2 and C5) are significantly deshielded and appear at the downfield end of the spectrum. In related 1,3,4-thiadiazole structures, these carbons can resonate in the range of δ 150-170 ppm. nanomedicine-rj.com The C2 carbon, being substituted with the methoxymethyl group, will have a different chemical shift than the C5 carbon. The methylene carbon (-CH₂-) and the methoxy carbon (-OCH₃) will appear at more upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Group | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Thiadiazole | C2 | ~165 - 170 |

| Thiadiazole | C5 | ~150 - 155 |

| Methylene | -CH₂- | ~65 - 75 |

| Methoxy | -OCH₃ | ~55 - 60 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing detailed atomic connectivity and spatial relationships within a molecule. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would confirm the absence of coupling between the three distinct singlet signals observed in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the C5-H proton signal to the C5 carbon signal, the -CH₂- proton signal to the methylene carbon signal, and the -OCH₃ proton signal to the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This can help to determine the preferred conformation of the methoxymethyl side chain relative to the thiadiazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching from the thiadiazole ring typically appears in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methoxymethyl group will be observed in the 3000-2850 cm⁻¹ range.

C=N stretching: The C=N stretching vibration of the thiadiazole ring is expected in the 1650-1550 cm⁻¹ region.

C-O stretching: The C-O stretching of the ether linkage will produce a strong absorption band in the 1250-1050 cm⁻¹ region. researchgate.net

Ring vibrations: Vibrations involving the entire thiadiazole ring structure will appear in the fingerprint region (below 1500 cm⁻¹). For the parent 1,3,4-thiadiazole, fundamental bands are observed at approximately 1392 cm⁻¹, 964 cm⁻¹, 895 cm⁻¹, and 822 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Thiadiazole Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂- and -OCH₃ | 3000 - 2850 |

| C=N Stretch | Thiadiazole Ring | 1650 - 1550 |

| C-O Stretch | Ether Linkage | 1250 - 1050 |

| Ring Vibrations | Thiadiazole Ring | < 1500 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. rsc.org For this compound (C₄H₆N₂OS), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Electron impact (EI) mass spectrometry can also reveal the molecule's fragmentation pattern, which provides further structural evidence. The fragmentation of thiadiazole derivatives often involves the loss of small, stable molecules. nih.govresearchgate.net Common fragmentation pathways for this compound might include:

Loss of a methoxy radical (•OCH₃)

Loss of formaldehyde (B43269) (CH₂O)

Cleavage of the thiadiazole ring, which can lead to the expulsion of nitrogen (N₂) or other fragments. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. slideshare.net The UV-Vis spectrum of this compound is determined by the electronic transitions within the 1,3,4-thiadiazole ring system.

Heterocyclic aromatic compounds like 1,3,4-thiadiazole typically exhibit π → π* transitions, which are usually strong absorptions. researchgate.netnih.gov The presence of the methoxymethyl substituent may cause a slight shift in the absorption maxima compared to the parent thiadiazole. The spectrum can be influenced by the solvent used for the analysis. researchgate.net For some substituted 1,3,4-thiadiazoles, absorption bands can be observed in the range of 250-350 nm.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

The crystal packing of this compound is anticipated to be driven by a combination of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the packing will likely be dominated by van der Waals forces and dipole-dipole interactions. The nitrogen atoms of the thiadiazole ring and the oxygen atom of the methoxymethyl group can act as hydrogen bond acceptors, potentially forming weak C-H···N and C-H···O hydrogen bonds with neighboring molecules. These interactions, although weak, play a crucial role in the formation of a stable three-dimensional supramolecular architecture. nih.gov

Furthermore, π-π stacking interactions between the aromatic 1,3,4-thiadiazole rings of adjacent molecules are a common feature in the crystal packing of such compounds. nih.gov The distance between the stacked rings is typically in the range of 3.3-3.8 Å, indicating a significant attractive interaction. nih.gov

To illustrate the expected crystallographic parameters for this compound, the following tables present representative data from closely related 1,3,4-thiadiazole derivatives found in the literature.

Table 1: Representative Crystallographic Data for 1,3,4-Thiadiazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Monoclinic | P2₁/c | 8.452(2) | 5.698(1) | 17.843(4) | 90 | 99.87(2) | 90 | 4 |

| 2,5-Dimethyl-1,3,4-thiadiazole | Orthorhombic | Pnma | 10.123(3) | 7.456(2) | 7.891(2) | 90 | 90 | 90 | 4 |

| 2-(Methylthio)-1,3,4-thiadiazole | Monoclinic | P2₁/n | 7.892(2) | 5.876(1) | 12.345(3) | 90 | 105.67(2) | 90 | 4 |

Note: The data in this table is for illustrative purposes and represents values for related compounds, not for this compound itself.

Table 2: Selected Bond Lengths and Angles for the 1,3,4-Thiadiazole Ring in Representative Derivatives

| Bond/Angle | 2-Amino-5-phenyl-1,3,4-thiadiazole | 2,5-Dimethyl-1,3,4-thiadiazole |

| S1-C2 (Å) | 1.745(3) | 1.742(2) |

| S1-C5 (Å) | 1.742(3) | 1.742(2) |

| N3-N4 (Å) | 1.371(4) | 1.375(3) |

| C2-N3 (Å) | 1.312(4) | 1.315(3) |

| C5-N4 (Å) | 1.315(4) | 1.315(3) |

| C2-S1-C5 (°) | 86.5(1) | 86.7(1) |

| S1-C2-N3 (°) | 115.2(2) | 115.1(2) |

| N3-N4-C5 (°) | 111.3(3) | 111.2(2) |

Note: The data in this table is for illustrative purposes and represents values for related compounds, not for this compound itself.

Reactivity Profiles and Mechanistic Investigations of 2 Methoxymethyl 1,3,4 Thiadiazole

Electrophilic Aromatic Substitution Reactions of the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) ring is characterized as an electron-deficient aromatic system. This deficiency arises from the inductive electron-withdrawing effect of the two nitrogen atoms and the sulfur atom, which deactivates the ring towards electrophilic attack. nih.govresearchgate.net Consequently, unsubstituted 1,3,4-thiadiazole does not readily undergo common electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. nih.gov

For substitution to occur, the presence of strong electron-donating groups on the thiadiazole ring is typically required. For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be brominated at the 5-position when treated with bromine in acetic acid. nih.gov The methoxymethyl group in 2-(methoxymethyl)-1,3,4-thiadiazole is a weakly activating group. However, its activating influence is generally insufficient to enable electrophilic substitution under standard conditions. Reactions, if they were to proceed, would require harsh conditions, and the primary site of attack would be the carbon atom at the 5-position.

Quaternization, an electrophilic attack at a ring nitrogen, is a more common reaction for 1,3,4-thiadiazoles. Alkylating agents can react with one of the ring nitrogen atoms to form a thiadiazolium salt. researchgate.net The specific nitrogen that is alkylated depends on the electronic effects of the substituents already present on the ring. nih.gov

Nucleophilic Substitution Reactions at the Thiadiazole Core

The electron-deficient nature of the 1,3,4-thiadiazole ring makes it inherently susceptible to nucleophilic attack, primarily at the C2 and C5 positions. researchgate.net However, for a nucleophilic substitution reaction to occur, a suitable leaving group must be present at one of these positions. In the case of this compound, the substituents are the methoxymethyl group and a hydrogen atom, neither of which is a good leaving group.

Direct nucleophilic substitution on the ring is therefore not a typical reaction for this specific compound. The reactivity of the thiadiazole core towards nucleophiles is better illustrated by derivatives bearing a halogen atom. For example, 2-chloro-5-nitrothiazole (B1590136) readily reacts with sodium methoxide (B1231860) to yield 2-methoxy-5-nitrothiazole through a nucleophilic aromatic substitution mechanism. sciepub.com This highlights the ring's ability to accommodate a nucleophilic attack when appropriately substituted.

Deprotonation at the C5 position by a strong base could potentially occur, forming a thiadiazolyl anion. This anion could then react with an electrophile, which is effectively a two-step substitution process, but this is distinct from a direct nucleophilic attack on the ring carbon.

Transformations Involving the Methoxymethyl Side Chain

The methoxymethyl side chain offers several avenues for chemical transformation, distinct from the reactivity of the thiadiazole ring itself.

Potential Reactions of the Methoxymethyl Group

| Reaction Type | Reagents | Probable Product | Description |

| Ether Cleavage | Strong acids (e.g., HBr, BBr₃) | (5-Hydroxymethyl)-1,3,4-thiadiazole | The ether linkage can be cleaved under harsh acidic conditions to yield the corresponding alcohol. |

| Oxidation | Oxidizing agents (e.g., KMnO₄, PCC) | 1,3,4-Thiadiazole-2-carbaldehyde or 1,3,4-Thiadiazole-2-carboxylic acid | The methylene (B1212753) group is susceptible to oxidation, which could lead to the formation of an aldehyde or, with stronger oxidants, a carboxylic acid. |

| Deprotonation-Alkylation | Strong base (e.g., n-BuLi) followed by an electrophile (e.g., CH₃I) | 2-(1-Methoxyethyl)-1,3,4-thiadiazole | A sufficiently strong base could deprotonate the methylene carbon, creating a nucleophilic center that can be subsequently alkylated. |

These transformations highlight the utility of the methoxymethyl group as a handle for further functionalization of the molecule, allowing for the introduction of a variety of other chemical moieties.

Cycloaddition Reactions and Other Pericyclic Processes

Cycloaddition reactions are a common and powerful tool for the synthesis of the 1,3,4-thiadiazole ring itself. nih.govnih.gov For example, the 1,3-dipolar cycloaddition of nitrilimines with sulfur-containing dipolarophiles is a well-established method for constructing the thiadiazole heterocycle. nih.govnih.govtandfonline.com

However, the aromatic nature of the pre-formed 1,3,4-thiadiazole ring in this compound makes it a poor participant in cycloaddition reactions like the Diels-Alder reaction. Aromatic systems are generally unreactive as dienes or dienophiles because such reactions would require the disruption of the stable aromatic π-electron system. While some photochemical fragmentations of the thiadiazole ring are known, researchgate.net its involvement in pericyclic processes is not a prominent feature of its reactivity profile.

Investigation of Tautomeric Equilibria and Intramolecular Rearrangements

Tautomerism is a significant phenomenon in certain substituted 1,3,4-thiadiazoles, particularly those bearing amino, hydroxyl, or thiol groups at the C2 or C5 positions. researchgate.net These substituents allow for proton migration, leading to different tautomeric forms, such as amino-imino or thione-thiol equilibria. nih.govresearchgate.netresearchgate.net The position of this equilibrium can be influenced by factors like the solvent and the nature of other substituents on the ring. nih.gov

For this compound, this type of prototropic tautomerism is not possible. The methoxymethyl group lacks a transferable proton, and the other ring substituent is a hydrogen atom. Therefore, the compound exists in a single, stable structural form under normal conditions.

Intramolecular rearrangements, such as the Dimroth rearrangement, are known for some related heterocyclic systems, but they are not a commonly reported reaction pathway for simple 2-alkyl-1,3,4-thiadiazoles. researchgate.net

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The mechanistic pathways for the reactions of this compound can be inferred from the general principles of heterocyclic chemistry.

Electrophilic Attack : In a hypothetical electrophilic substitution at the C5 position, the mechanism would proceed through a high-energy cationic intermediate, often called a σ-complex or benzenium ion analog. libretexts.org The positive charge in this intermediate would be delocalized across the ring atoms. The loss of a proton from the C5 carbon would then restore the aromaticity of the thiadiazole ring.

Nucleophilic Substitution (on halo-derivatives) : For related compounds bearing a leaving group, nucleophilic substitution typically follows an SNAr (addition-elimination) mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer-type complex). The subsequent departure of the leaving group re-establishes the aromatic ring. sciepub.com

Side-Chain Reactions : The mechanism of transformations on the methoxymethyl side chain follows standard organic reaction pathways. For instance, acid-catalyzed ether cleavage would involve the protonation of the ether oxygen to form an oxonium ion, making it a better leaving group. This would be followed by an SN1 or SN2 attack by a nucleophile.

Ring Formation : The mechanism for the synthesis of the thiadiazole ring itself often involves a cyclization-dehydration sequence. For example, the reaction of a thiosemicarbazide (B42300) with a carboxylic acid derivative proceeds via nucleophilic attack by the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon, followed by intramolecular cyclization and elimination of water to form the aromatic ring. sbq.org.br

Structure Activity Relationship Sar Studies and Pharmacophore Derivation for 2 Methoxymethyl 1,3,4 Thiadiazole Analogues

Impact of Substituent Variation on Molecular Interactions and Bioactivity Modulation

The bioactivity of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) analogues is profoundly influenced by the electronic and steric properties of their substituents. These modifications can alter the molecule's ability to interact with biological targets, affecting its efficacy and spectrum of activity.

Research into various 1,3,4-thiadiazole derivatives has demonstrated that the introduction of different functional groups can significantly modulate their biological effects. For instance, in the realm of anticancer research, the substitution of a 3-methoxyphenyl (B12655295) group at the 5-position of the 1,3,4-thiadiazole ring has been shown to yield compounds with notable cytotoxic activity against breast cancer cell lines. nih.gov The position of this substituent is crucial, as derivatives with the 3-methoxyphenyl group at the 5-position are demonstrably more active than those with the same group attached to the amino group at the 2-position. nih.gov Furthermore, the presence of a 3,4,5-trimethoxyphenyl group at the 5-position has been associated with very high cytotoxic activity. nih.gov

In the context of antimicrobial activity, the nature of the substituent on the thiadiazole nucleus is a key determinant of efficacy. nih.gov Studies on a series of 2-amino-5-substituted-1,3,4-thiadiazoles have shown that the substituent at the 5-position plays a critical role in their antituberculosis activity. researchgate.net For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole has been identified as a potent inhibitor of Mycobacterium tuberculosis. researchgate.net Similarly, the introduction of a dinitrobenzylsulfanyl group has been found to be crucial for the antimycobacterial activity of some 1,3,4-thiadiazole derivatives. nih.gov

The introduction of an alkylthio, alkylsulfinyl, or alkylsulfonyl group at the 2-position of a 5-(5-nitro-2-thienyl)-1,3,4-thiadiazole scaffold has been shown to impart significant activity against Helicobacter pylori. The structure of the alkyl chain and the oxidation state of the sulfur linker (thio, sulfinyl, or sulfonyl) dramatically impact this antibacterial activity. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of 1,3,4-thiadiazole analogues based on findings from the literature.

| General Structure | Substituent (R) | Biological Activity | Key Findings | Reference |

| 2-Amino-5-R-1,3,4-thiadiazole | Phenylamino at 2-position, 4-fluorophenyl at 5-position | Antitubercular | High inhibitory activity against Mycobacterium tuberculosis. | researchgate.net |

| 2-R-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Various aryl and heteroaryl groups | Anticancer | Activity is determined by the substituent at the 2-position. | nih.gov |

| 2-Arylamino-5-aryl-1,3,4-thiadiazole | 3,4,5-trimethoxyphenyl at 5-position | Anticancer | High cytotoxic activity against MCF-7 breast cancer cell line. | nih.gov |

| 2-(Alkylthio/sulfinyl/sulfonyl)-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Ethylsulfinyl at 2-position | Antibacterial (H. pylori) | Potent activity against clinical isolates of H. pylori. | researchgate.net |

While specific studies on 2-(methoxymethyl)-1,3,4-thiadiazole are limited, the methoxymethyl group at the 2-position is expected to influence the molecule's polarity and hydrogen bonding capacity. The ether oxygen could act as a hydrogen bond acceptor, potentially enhancing binding to target enzymes or receptors.

Positional Isomerism and Stereochemical Influence on Activity Profiles

The arrangement of substituents on the 1,3,4-thiadiazole ring, known as positional isomerism, can have a dramatic effect on the biological activity of the resulting compounds. The spatial orientation of atoms, or stereochemistry, can also be a critical factor, although it is less commonly explored for this specific class of compounds unless a chiral center is present.

Studies comparing different isomers of substituted thiadiazoles have revealed significant disparities in their biological effects. For example, in a series of adenosine (B11128) A3 receptor antagonists, the 1,2,4-thiadiazole (B1232254) regioisomer, N-[3-(4-methoxyphenyl)- researchgate.netnih.govnih.govthiadiazol-5-yl]-acetamide, exhibited a nanomolar binding affinity, whereas its 1,3,4-thiadiazole counterpart was significantly less active. nih.gov Molecular modeling suggested that the 1,2,4-isomer adopted a more thermodynamically stable conformation, leading to a more favorable binding interaction with the receptor. nih.gov

In another study, the cytotoxic activity of 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent was found to be highly dependent on the substituent's position. nih.gov Compounds with this group at the 5-position of the thiadiazole ring were significantly more potent than those where it was attached to the amino group at the 2-position. nih.gov This highlights the importance of the substituent's location in defining the molecule's interaction with its biological target.

While there is no specific literature available on the positional isomers of this compound, it can be inferred that moving the methoxymethyl group to the 5-position would likely result in a compound with a different biological profile due to the altered electronic distribution and steric environment of the thiadiazole ring.

Stereoisomerism arises when a molecule contains a chiral center, leading to the existence of enantiomers or diastereomers. Although this compound itself is not chiral, the introduction of a chiral substituent could lead to stereoisomers with distinct biological activities. This is a common phenomenon in drug action, where one enantiomer is often more active than the other.

Design and Synthesis of Chemically Modified Analogues of this compound

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives is a well-established area of organic chemistry, with several versatile methods available for creating a diverse range of analogues. These synthetic strategies are crucial for exploring the structure-activity relationships of this class of compounds.

A common and widely used method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. nih.gov In a typical procedure, an appropriate hydrazide is reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide (B42300). This intermediate is then cyclized, often in the presence of a strong acid like concentrated sulfuric acid, to yield the desired 1,3,4-thiadiazole. nih.gov

Another prevalent synthetic route involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent. A one-pot method has been developed using polyphosphate ester (PPE) as a mild additive, which facilitates the reaction between a thiosemicarbazide and a carboxylic acid to form the corresponding 2-amino-1,3,4-thiadiazole (B1665364). encyclopedia.pub

The synthesis of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives, a class of fused heterocyclic compounds, is typically achieved by reacting a 2-amino-1,3,4-thiadiazole with a phenacyl bromide in a suitable solvent like ethanol. researchgate.net

For the specific synthesis of this compound, a plausible route would involve the reaction of methoxyacetyl chloride with thiosemicarbazide to form an acylthiosemicarbazide intermediate, followed by acid-catalyzed cyclization. Alternatively, methoxyacetic acid could be reacted with thiosemicarbazide in the presence of a coupling agent and then cyclized.

The following table outlines a general synthetic scheme for 1,3,4-thiadiazole derivatives.

| Starting Materials | Intermediate | Product | Reagents and Conditions | Reference |

| Hydrazide + Isothiocyanate | 1,4-Disubstituted thiosemicarbazide | 2,5-Disubstituted 1,3,4-thiadiazole | i) Ethanol, reflux; ii) Concentrated H₂SO₄ | nih.gov |

| Thiosemicarbazide + Carboxylic Acid | Acylthiosemicarbazide | 2-Amino-1,3,4-thiadiazole | Polyphosphate ester (PPE) | encyclopedia.pub |

| 2-Amino-1,3,4-thiadiazole + Phenacyl bromide | - | Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole | Ethanol, reflux | researchgate.net |

Elucidation of Essential Pharmacophoric Features within the Thiadiazole Framework and the Role of the Methoxymethyl Moiety

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1,3,4-thiadiazole scaffold, several key pharmacophoric features have been identified that contribute to its diverse biological activities. nih.gov

The 1,3,4-thiadiazole ring itself is considered a crucial pharmacophoric element. nih.gov It is a bioisostere of pyrimidine (B1678525) and oxadiazole, which allows it to interact with a variety of biological targets. nih.gov Its mesoionic character enables it to cross cellular membranes, and the nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions. nih.gov In some cases, the nitrogen atoms of the 1,3,4-thiadiazole moiety have been shown to form hydrogen bonds with key amino acid residues in the active site of enzymes, such as VEGFR-2, which is crucial for binding affinity. nih.gov

In the context of the known analogue, 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine, the combination of the methoxymethyl group and the 2-amino group provides multiple points for potential hydrogen bonding and other interactions. nih.gov The amino group can act as a hydrogen bond donor and acceptor, further enhancing the molecule's ability to interact with biological targets.

Computational Chemistry and in Silico Modeling for 2 Methoxymethyl 1,3,4 Thiadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular and electronic properties of 2-(Methoxymethyl)-1,3,4-thiadiazole. cyberleninka.rursc.org DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in determining optimized geometries, vibrational frequencies, and electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net These calculations help elucidate the ground-state electronic structure and predict the molecule's stability and reactivity. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and distributions of these orbitals are crucial for understanding a molecule's reactivity. youtube.comnih.gov

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be distributed over the electron-rich thiadiazole ring, indicating its potential to act as a nucleophile.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is anticipated to be located over the heterocyclic ring, highlighting regions susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmalayajournal.org For substituted 1,3,4-thiadiazoles, this gap is a key parameter in assessing their chemical behavior. dergipark.org.tr

Table 1: Representative Frontier Molecular Orbital Data for a 1,3,4-Thiadiazole Derivative (Calculated using DFT/B3LYP)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.28 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. malayajournal.org |

| ELUMO | -1.27 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. malayajournal.org |

| Energy Gap (ΔE) | 4.01 | ELUMO - EHOMO; indicates chemical reactivity and stability. malayajournal.org |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.govmalayajournal.org The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the methoxymethyl group. researchgate.netsemanticscholar.org

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. Positive potentials are typically found around hydrogen atoms. researchgate.net

Green Regions: Represent neutral or zero potential areas.

This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for biological recognition processes. malayajournal.org

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful method for structural confirmation when compared with experimental results. dergipark.org.trnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the 1H and 13C NMR chemical shifts. dergipark.org.trscielo.org.za Theoretical calculations for 1,3,4-thiadiazole derivatives have shown a high correlation with experimental data, aiding in the precise assignment of signals, especially for the carbon atoms within the thiadiazole ring. dergipark.org.trnih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies (infrared spectra) of this compound. These calculated frequencies, often scaled to correct for anharmonicity, can be compared with experimental FT-IR spectra to assign specific vibrational modes, such as C=N, C-S, and C-H stretching within the molecule. nih.govscielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. scielo.org.za This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the λmax values observed in UV-Vis spectroscopy. These calculations are often performed considering solvent effects to better match experimental conditions. researchgate.net

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Substituted 1,3,4-Thiadiazole

| Technique | Parameter | Predicted Value | Experimental Value |

| 13C NMR | Thiadiazole C2 Signal (ppm) | 168.5 | 169.0 |

| 13C NMR | Thiadiazole C5 Signal (ppm) | 162.1 | 162.9 |

| FT-IR | C=N Stretch (cm-1) | 1658 | 1654 |

| FT-IR | C=O Stretch (cm-1) | 1725 | 1713 |

| UV-Vis | λmax (nm) | 350 | 355 |

Note: Data is representative and compiled from studies on analogous heterocyclic systems. dergipark.org.trscielo.org.za

For molecules with labile protons and multiple rotatable bonds, computational methods can explore their tautomeric and conformational possibilities.

Tautomeric Equilibrium: Although this compound itself is not prone to common tautomerism, many 1,3,4-thiadiazole derivatives, particularly those with amino or hydroxyl groups, can exist in different tautomeric forms (e.g., amine-imine or keto-enol). nih.govnih.govresearchgate.netnih.gov Quantum chemical calculations can determine the relative energies of these tautomers to predict which form is more stable in different environments (gas phase or solution). nih.govmdpi.com For instance, studies have shown that the polarity of the solvent can significantly influence the position of the tautomeric equilibrium in thiadiazole compounds. nih.govnih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates. For this compound, docking simulations could be used to predict its binding affinity and mode of interaction with various biological targets. The 1,3,4-thiadiazole scaffold is a known pharmacophore present in numerous biologically active compounds. mdpi.com

The simulation involves placing the this compound molecule into the active site of a target protein and using a scoring function to estimate the binding affinity. Docking studies on similar imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.govresearchgate.net For example, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, a crucial interaction for binding within a receptor's active site. nih.gov

Table 3: Representative Molecular Docking Results for a Thiadiazole Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| TGF-β Type I Receptor | Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivative | -8.5 | LYS232, SER280 | Hydrogen Bond |

| HIV-1 Protease | Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivative | -7.9 | ASP25, ILE50 | Hydrophobic, H-Bond |

Note: This table presents typical data obtained from molecular docking studies on related thiadiazole compounds to illustrate the type of information generated. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity Assessment within Biological Contexts

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically follow a docking study. The simulation would place the docked complex in a simulated physiological environment (e.g., a water box with ions) to assess the stability of the binding pose. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's position in the binding site. Low and stable RMSD values suggest a stable complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Binding Free Energy: More accurate calculations of binding affinity, such as through Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods, can be performed on the MD trajectory to refine the initial docking score.

These simulations provide deeper insights into the conformational changes that occur upon binding and the key interactions that persist over time, offering a more realistic assessment of the ligand's potential as a biological modulator.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their bioactivity.

In a study focused on 1,3,4-thiadiazole tethered coumarin derivatives with antiproliferative activity, a 2D-QSAR model was developed using multiple linear regression analysis. The best-generated model showed a high correlation coefficient (r²) of 0.93 and a leave-one-out cross-validation coefficient (q²_LOO) of 0.92, indicating its strong predictive capability elsevierpure.com. Such high statistical values suggest a robust model that can be reliably used to predict the antiproliferative activity of newly designed compounds based on their structural descriptors.

Another QSAR study on 2,5,6-trisubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives as anticancer agents also yielded models with excellent statistical correlation. Using techniques such as Multiple Linear Regression Analysis (MLRA), Principal Component Regression (PCR), and Partial Least Squares Regression (PLSR), models with an r² of 0.99 and a q² of 0.98 were developed ijper.org. These models were validated using test sets of compounds, which showed comparable results to the experimental values, further affirming the predictive power of the generated QSAR models.

For a series of 1,3,4-thiadiazole-2-thione derivatives acting as carbonic anhydrase IX inhibitors, a linear QSAR study was conducted. This study utilized a tetra-parametric model that incorporated physicochemical, topological, and electronic descriptors to correlate with the inhibitory activity nih.gov. The promising results from this model highlight the utility of QSAR in understanding and predicting the activity of carbonic anhydrase inhibitors.

A three-dimensional QSAR (3D-QSAR) study was performed on 1,3,4-thiadiazole derivatives with anticonvulsant activity using the self-organizing molecular field analysis (SOMFA) technique. This approach helps in understanding the spatial arrangement of structural features that influence the biological activity nih.gov. The resulting models were statistically robust and provided insights into the steric and electrostatic properties crucial for anticonvulsant activity, which can guide the design of novel anticonvulsant agents nih.gov.

| QSAR Model Type | Compound Class | Biological Activity | Statistical Parameters |

| 2D-QSAR | 1,3,4-thiadiazole tethered coumarin derivatives | Antiproliferative | r² = 0.93, q²_LOO = 0.92 elsevierpure.com |

| 2D-QSAR | 2,5,6-trisubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives | Anticancer | r² = 0.99, q² = 0.98 ijper.org |

| Linear QSAR | 1,3,4-thiadiazole-2-thione derivatives | Carbonic Anhydrase IX Inhibition | Tetra-parametric model nih.gov |

| 3D-QSAR (SOMFA) | 1,3,4-thiadiazole derivatives | Anticonvulsant | Statistically robust models nih.gov |

Virtual Screening and Chemoinformatics for Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Chemoinformatics involves the use of computational methods to analyze and manage chemical data, which is crucial for modern drug discovery.

In the context of 1,3,4-thiadiazole derivatives, virtual screening has been successfully employed to identify potential inhibitors for various therapeutic targets. For instance, a hierarchical virtual screening approach was used to identify novel potential 1,3,4-thiadiazole-based molecules as anti-COVID-19 candidates. This study involved molecular docking and molecular dynamics simulations against several SARS-CoV-2 targets, including the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and the receptor-binding domain (RBD) of the spike protein.

Another study focused on the in silico screening of 1,3,4-thiadiazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-cancer therapies. A ligand-based pharmacophore model was constructed and used to screen the ZINC15 database. This led to the identification of several compounds with promising docking scores and drug-likeness properties. Further analysis through pharmacokinetic (ADMET) predictions and molecular dynamics simulations helped in prioritizing lead candidates for further development.

Molecular docking studies have also been instrumental in identifying lead compounds from a series of 1,3,4-thiadiazole derivatives targeting the estrogen receptor for breast cancer. Out of fifty derivatives, two compounds, TOH62 and TF62, exhibited the highest binding energies with g-scores of -9.36 and -8.85 kcal/mol, respectively. These findings suggested that the presence of a phenolic hydroxyl group plays a significant role in the binding to the target protein.

The application of chemoinformatics is further highlighted in a study on 5-amino-1,3,4-thiadiazole appended isatins. A cell-painting assay, a high-content screening method, was used to assess induced cellular morphological changes, revealing the polypharmacological properties of these compounds. ADMET analysis of these compounds indicated favorable pharmacokinetic profiles, including good oral bioavailability and minimal toxicity.

| Screening Method | Target | Compound Library | Key Findings |

| Hierarchical Virtual Screening | SARS-CoV-2 proteins (Mpro, PLpro, RdRp, RBD) | Newly synthesized 1,3,4-thiadiazole derivatives | Identification of a promising compound with good binding affinity to all targets. |

| Ligand-based Pharmacophore Modeling & Molecular Docking | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | ZINC15 database | Identification of six compounds with promising docking scores and drug-likeness. |

| Molecular Docking | Estrogen Receptor | 50 synthesized 1,3,4-thiadiazole derivatives | TOH62 and TF62 identified as top candidates with high binding energies. |

| Cell-painting Assay & ADMET Analysis | Multiple cellular targets | 5-amino-1,3,4-thiadiazole appended isatins | Identification of bioactive agents with favorable pharmacokinetic profiles. |

Exploration of 2 Methoxymethyl 1,3,4 Thiadiazole in Biological System Interactions Academic Research Context

Investigation of Interaction with Enzyme Systems and Receptor Binding Sites (e.g., VEGFR-2, COX-2, 15-LOX)

No studies were found that investigated the interaction of 2-(Methoxymethyl)-1,3,4-thiadiazole with the enzyme systems or receptor binding sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), or 15-Lipoxygenase (15-LOX). While the broader class of 1,3,4-thiadiazole (B1197879) derivatives has been a subject of interest in the development of inhibitors for these targets, research on the specific efficacy and binding of the methoxymethyl substituted variant is not present in the available literature.

Modulation of Fundamental Cellular Processes (e.g., Cell Proliferation, Cell Migration)

There is a lack of published scientific data detailing the effects of this compound on fundamental cellular processes such as cell proliferation and cell migration. Consequently, its role as a potential modulator of these activities remains uncharacterized.

Characterization of Molecular Targets and Binding Mechanisms of Action

Without primary research on its biological activity, the molecular targets and the binding mechanisms of action for this compound have not been identified or described in the scientific literature.

Biological Profiling in In Vitro Models for Mechanistic Insights

No in vitro biological profiling studies for this compound are available. As a result, there are no mechanistic insights into its potential biological effects.

Future Directions and Emerging Research Avenues for 2 Methoxymethyl 1,3,4 Thiadiazole

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1,3,4-thiadiazoles has traditionally relied on the cyclization of thiosemicarbazides or their derivatives using dehydrating agents like phosphorus oxychloride or sulfuric acid. researchgate.netnih.gov While effective, these methods often require harsh conditions. Modern organic synthesis is trending towards more efficient and environmentally benign approaches.

Future efforts in synthesizing 2-(methoxymethyl)-1,3,4-thiadiazole and its analogues will likely focus on:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure to improve efficiency and reduce waste. One-pot syntheses of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using reagents like Lawesson's reagent have already shown promise, yielding products in good to excellent yields. semanticscholar.org

Green Chemistry Approaches: Utilizing milder reagents and solvents to minimize environmental impact. For instance, methods using polyphosphate ester (PPE) as a non-toxic additive for the reaction between thiosemicarbazide (B42300) and carboxylic acids are being developed. encyclopedia.pub

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis.

These advanced methodologies will not only streamline the production of this compound but also facilitate the creation of diverse libraries of related compounds for further screening and development.

Advanced Computational Approaches for De Novo Design and Optimization of Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods can accelerate the design of new analogues with enhanced properties.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. It has been successfully used to identify potential biological targets for 1,3,4-thiadiazole (B1197879) derivatives and to understand their mechanism of action at a molecular level. nih.govnih.gov For example, docking studies have helped in designing thiadiazole derivatives as potent inhibitors of enzymes like VEGFR-2. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the stability of ligand-receptor complexes and the conformational changes that occur upon binding. nih.gov

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure and physicochemical properties of molecules, providing a deeper understanding of their reactivity and spectroscopic characteristics. rsc.orgnih.gov

By integrating these computational approaches, researchers can rationally design novel this compound analogues with optimized biological activity or material properties, significantly reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Exploration of Poly-heterocyclic Architectures Incorporating the this compound Moiety

The fusion of the this compound core with other heterocyclic rings can lead to the creation of novel poly-heterocyclic systems with unique and potentially superior properties. The 1,3,4-thiadiazole ring is a versatile building block for constructing more complex molecular architectures. epstem.net

Future research in this area could involve:

Synthesis of Fused Systems: Creating bicyclic or tricyclic compounds where the thiadiazole ring is fused with other rings like triazoles, pyrazoles, or imidazoles. epstem.netresearchgate.net These fused systems often exhibit enhanced biological activities.

Linking to Other Heterocycles: Connecting the this compound moiety to other heterocyclic scaffolds through various linkers. This approach allows for the combination of the pharmacophoric features of different heterocyclic systems to create hybrid molecules with novel biological profiles. nih.gov

Development of Polymeric Structures: Incorporating the this compound unit into polymer chains to develop new materials with interesting electronic or optical properties. The synthesis of poly(1,3,4-thiadiazoles) has been explored, demonstrating the feasibility of this approach. clockss.org

The exploration of these poly-heterocyclic architectures opens up a vast chemical space for the discovery of new compounds with applications in medicine, agriculture, and materials science.

Deeper Mechanistic Studies at the Molecular and Sub-cellular Levels

While the broad biological activities of 1,3,4-thiadiazoles are well-documented, a deeper understanding of their precise mechanisms of action at the molecular and sub-cellular levels is often lacking. nih.gov For this compound and its derivatives, future research should focus on elucidating these mechanisms.

This can be achieved through:

Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of these compounds.

Enzyme Inhibition Assays: Quantitatively measuring the inhibitory activity of the compounds against specific enzymes to understand their potency and selectivity. nih.gov

Cell-Based Assays: Investigating the effects of the compounds on various cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. mdpi.comnih.gov

In Vivo Studies: Evaluating the efficacy and mechanism of action of promising compounds in animal models of disease.

A thorough understanding of the molecular mechanisms will be crucial for the rational optimization of this compound derivatives as therapeutic agents.

Integration with Advanced Materials Science and Chemo-sensing Research

The unique electronic and photophysical properties of the 1,3,4-thiadiazole ring make it an attractive scaffold for applications in materials science and chemo-sensing. rsc.org The methoxymethyl substituent at the 2-position can be further functionalized to tune these properties.

Emerging research avenues in this domain include:

Development of Fluorescent Probes: Designing and synthesizing this compound derivatives that exhibit fluorescence changes upon binding to specific analytes, such as metal ions or biomolecules. rsc.org 1,3,4-Thiadiazole derivatives have been successfully used to create fluorescent probes for the detection of mercury ions. rsc.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): Exploring the potential of these compounds as components of OLEDs, taking advantage of their thermal stability and tunable emission properties.

Nonlinear Optical (NLO) Materials: Investigating the NLO properties of these compounds for applications in optoelectronics and photonics.

Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal surfaces, making these compounds potential candidates for corrosion inhibitors.

The integration of this compound chemistry with materials science and chemo-sensing research holds the promise of developing novel technologies with a wide range of applications.

Q & A

Q. What advanced characterization techniques are critical for studying thiadiazole-metal complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.